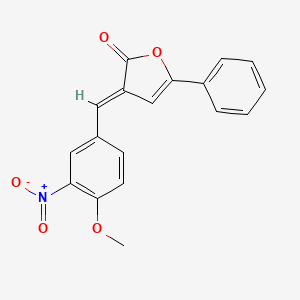
N-(2-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY-354,740, is a compound that belongs to the isoxazolecarboxamide family. It is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been studied extensively for its potential therapeutic applications.
作用机制
N-(2-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide acts as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of glutamate neurotransmission in the brain. By blocking this receptor, this compound reduces the activity of glutamate neurons, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been investigated for its potential use in the treatment of schizophrenia, addiction, and neuropathic pain. The compound has been shown to reduce anxiety-like behavior in animal models and to increase the levels of the neurotransmitter serotonin in the brain. It has also been shown to reduce the activity of dopamine neurons in the brain, which may contribute to its antipsychotic effects.
实验室实验的优点和局限性
N-(2-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a selective antagonist of the mGluR2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. The compound is also relatively stable and easy to synthesize, which makes it a cost-effective research tool.
However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life in vivo, which may limit its usefulness in studies that require long-term administration. The compound also has poor solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of more selective and potent mGluR2 antagonists. This could lead to the development of more effective treatments for anxiety, depression, and other psychiatric disorders.
Another area of interest is the investigation of the role of mGluR2 in addiction and substance abuse. This compound has been shown to reduce the rewarding effects of drugs such as cocaine and alcohol in animal models, suggesting that it may have potential as a treatment for addiction.
Finally, there is also interest in the development of this compound as a diagnostic tool for psychiatric disorders. The compound has been shown to be effective in differentiating between patients with major depressive disorder and healthy controls, suggesting that it may have potential as a biomarker for this condition.
合成方法
The synthesis of N-(2-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the reaction of 2-chlorobenzonitrile with methyl isoxazole-4-carboxylate in the presence of a base catalyst. The resulting intermediate is then reacted with phenylmagnesium bromide to form the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(2-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been investigated for its potential use in the treatment of schizophrenia, addiction, and neuropathic pain.
属性
IUPAC Name |
N-(2-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-15(16(20-22-11)12-7-3-2-4-8-12)17(21)19-14-10-6-5-9-13(14)18/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRAWOHHRUBBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5857598.png)
![2-[(4-fluorobenzoyl)amino]-3-(4-fluorophenyl)acrylic acid](/img/structure/B5857604.png)
![3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5857615.png)
![7-(difluoromethyl)-N-(4-ethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5857617.png)
![2-(4-chlorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5857618.png)



![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)
![4-{[(4-chlorophenyl)thio]acetyl}morpholine](/img/structure/B5857662.png)


